5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C12H14BrN3 |
|---|---|
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
6-bromo-2-piperidin-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C12H14BrN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16) |
InChI-Schlüssel |
IJBISQGUDCIZBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Piperidin-2-yl Benzimidazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The confluence of a piperidine ring and a benzimidazole nucleus gives rise to the piperidin-2-yl benzimidazole scaffold, a heterocyclic framework that has garnered significant attention in medicinal chemistry. This unique structural amalgamation has proven to be a "privileged scaffold," a term coined to describe molecular architectures that can interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this versatile scaffold, offering insights for its application in contemporary drug discovery and development.
A Scaffold of Diverse Biological Potential
The piperidin-2-yl benzimidazole core has been identified as a key pharmacophore in the development of therapeutic agents for a multitude of diseases. Its derivatives have demonstrated significant efficacy in several key areas:
-
Neurodegenerative Disorders: Notably in the context of Alzheimer's disease, compounds featuring this scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes is a key strategy to manage the cognitive symptoms of Alzheimer's.
-
Infectious Diseases: The scaffold has yielded potent antibacterial and antifungal agents.[3][4][5] Certain 2-piperidin-4-yl-benzimidazoles have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3]
-
Oncology: The benzimidazole moiety is a well-established pharmacophore in cancer research, and its combination with a piperidine ring has led to the development of novel anticancer agents.[6][7][8] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[6][9]
-
Inflammatory Conditions: Derivatives of this scaffold have also been explored for their anti-inflammatory properties, with some compounds showing promising activity in preclinical models.[10][11][12][13]
Navigating the Synthetic Landscape
The synthesis of the piperidin-2-yl benzimidazole scaffold and its derivatives typically involves multi-step reaction sequences. A common and versatile approach is the condensation of an o-phenylenediamine derivative with a piperidine-containing carboxylic acid or its activated form.
General Synthetic Workflow
A representative synthetic route often commences with the reaction of o-phenylenediamine with a suitable piperidine-2-carboxylic acid derivative. The reaction conditions can be varied, often requiring a dehydrating agent or high temperatures to facilitate the cyclization and formation of the benzimidazole ring. Subsequent modifications can be introduced at various positions of the scaffold to explore the structure-activity relationship (SAR).
Caption: Generalized synthetic workflow for piperidin-2-yl benzimidazole derivatives.
Unraveling the Biological Activity: Key Therapeutic Areas
Combating Neurodegeneration: The Anti-Alzheimer's Frontier
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive impairment. Therefore, inhibiting the enzymes that degrade acetylcholine, namely AChE and BuChE, is a primary therapeutic strategy.
Mechanism of Action: Piperidin-2-yl benzimidazole derivatives have been shown to act as cholinesterase inhibitors.[1][2] The benzimidazole core can engage in π-π stacking interactions with aromatic residues in the active site of the enzyme, while the piperidine moiety can interact with the peripheral anionic site, leading to potent inhibition.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Preparation of Reagents: Prepare buffer solution (e.g., phosphate buffer, pH 8.0), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test compounds at various concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the buffer, the test compound solution, and the enzyme solution (AChE or BuChE). Incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate (ATCI or BTCI) and DTNB to initiate the enzymatic reaction.
-
Measurement of Absorbance: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Structure-Activity Relationship (SAR) Insights:
-
Substitutions on the benzimidazole ring can significantly influence the inhibitory activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic system and its interaction with the enzyme's active site.
-
The nature and position of substituents on the piperidine ring are also critical. Modifications can affect the compound's binding affinity and selectivity for AChE versus BuChE.
The Fight Against Microbes: Antibacterial and Antifungal Potential
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. The piperidin-2-yl benzimidazole scaffold has emerged as a promising starting point for the design of novel antibacterial and antifungal compounds.[3][4][5]
Mechanism of Action: While the exact mechanisms can vary, some benzimidazole derivatives are known to interfere with microbial cellular processes such as DNA synthesis, protein synthesis, or cell wall formation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 1: Representative Antibacterial Activity of Piperidin-2-yl Benzimidazole Derivatives
| Compound ID | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Reference |
| Example A | S. aureus: 4 | E. coli: 16 | [3] |
| Example B | B. subtilis: 8 | P. aeruginosa: 32 | [4] |
Targeting Cancer: A Multifaceted Approach
The benzimidazole core is a recurring motif in many approved and investigational anticancer drugs.[6][7][8][14][15][16][17] The incorporation of a piperidine ring can enhance the pharmacological properties of these compounds, leading to improved efficacy and selectivity.
Mechanisms of Action in Oncology:
-
Tubulin Polymerization Inhibition: Similar to well-known anticancer drugs like vinca alkaloids and taxanes, some benzimidazole derivatives can disrupt the dynamics of microtubule formation, leading to cell cycle arrest and apoptosis.[6][9]
-
Kinase Inhibition: Many piperidin-2-yl benzimidazole derivatives have been designed as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.
-
Topoisomerase Inhibition: These compounds can also interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells.[14]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Structure-Activity Relationship (SAR) Insights in Anticancer Activity:
-
The substitution pattern on the benzimidazole ring is crucial for cytotoxic activity. Halogen substitutions, for instance, have been shown to enhance the anticancer effects in some cases.[18]
-
The stereochemistry of the piperidine ring can also play a significant role in the biological activity.
-
The nature of the substituent at the N-1 position of the benzimidazole and the N-1' position of the piperidine can be modified to tune the compound's potency and selectivity.
Conclusion and Future Perspectives
The piperidin-2-yl benzimidazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its ability to interact with a wide range of biological targets has been well-established. Future research in this area will likely focus on:
-
Target-Specific Design: Moving beyond broad-spectrum activity to design derivatives with high selectivity for specific biological targets to minimize off-target effects.
-
Elucidation of Novel Mechanisms: Investigating new and underexplored mechanisms of action for this class of compounds.
-
Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and bioavailability, to enhance their in vivo efficacy.
-
Combination Therapies: Exploring the potential of piperidin-2-yl benzimidazole derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.
The continued exploration of the chemical space around the piperidin-2-yl benzimidazole scaffold holds immense promise for addressing unmet medical needs across various disease areas. This in-depth guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field of drug discovery.
Sources
- 1. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. nveo.org [nveo.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 17. mdpi.com [mdpi.com]
- 18. scilit.com [scilit.com]
Technical Guide: 5-Bromo-2-Substituted Benzimidazole Derivatives in Medicinal Chemistry
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purine nucleotides and exhibiting a broad spectrum of biological activities. Within this class, 5-bromo-2-substituted benzimidazole derivatives represent a high-value subclass. The C-5 bromine atom serves a dual purpose: it enhances lipophilicity (
This guide provides a rigorous technical analysis of the design, synthesis, and structure-activity relationships (SAR) of these derivatives, tailored for drug discovery professionals.
Part 1: Chemical Space & Rational Design
The Tautomeric Reality
Researchers must recognize that in unsubstituted
-
Implication: In crystal structures bound to enzymes, a specific tautomer is often locked by hydrogen bonding networks.
-
Design Strategy: If a fixed regioisomer is required,
-alkylation or arylation is necessary to arrest tautomerism.
Pharmacophore Logic
The 5-bromo-2-substituted motif offers distinct advantages over the unsubstituted core:
| Feature | Medicinal Chemistry Role |
| 5-Bromo Substituent | Halogen Bonding: Forms |
| 2-Position (Aryl/Heteroaryl) | Diversity Vector: Primary determinant of target specificity (e.g., EGFR vs. DNA Gyrase). |
| N-H Motif | H-Bond Donor: Critical for binding to Glu/Asp residues or water networks. |
Part 2: Synthetic Architectures
The construction of the 5-bromo-2-substituted benzimidazole core generally proceeds via two primary pathways: Oxidative Cyclization (from aldehydes) or Acid-Catalyzed Condensation (from carboxylic acids).
Pathway Visualization
The following diagram outlines the logical flow for synthesizing these derivatives, highlighting the critical decision points.
Figure 1: Divergent synthetic pathways for accessing the 5-bromo-2-substituted benzimidazole scaffold.
Validated Protocol: Oxidative Cyclization
This method is preferred for generating libraries of 2-aryl derivatives due to mild conditions and broad functional group tolerance.
Target Molecule: 5-bromo-2-(4-chlorophenyl)-1H-benzimidazole
Reagents: 4-bromo-1,2-diaminobenzene, 4-chlorobenzaldehyde, Sodium Metabisulfite (
Step-by-Step Methodology:
-
Stoichiometry: Dissolve 4-bromo-1,2-diaminobenzene (1.0 equiv) and 4-chlorobenzaldehyde (1.1 equiv) in DMF or Ethanol.
-
Oxidant Addition: Add
(1.2 equiv) dissolved in a minimal amount of water. -
Reflux: Heat the mixture to reflux (approx. 80-100°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Workup (Critical for Purity):
-
Pour the hot reaction mixture into crushed ice-water.
-
Stir vigorously for 30 minutes to precipitate the crude product.
-
Filter the solid and wash with cold water (
mL) to remove inorganic salts. -
Wash with a small amount of cold diethyl ether to remove unreacted aldehyde.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or perform column chromatography if high purity (>99%) is required for biological assays.
Mechanism: The reaction proceeds via the formation of a benzylidene diamine (Schiff base), followed by intramolecular nucleophilic attack and subsequent oxidation by bisulfite to aromatize the imidazole ring.
Part 3: Medicinal Chemistry & SAR[3][4][5][6][7][8][9]
Structure-Activity Relationship (SAR) Logic
The biological efficacy of these derivatives is tightly controlled by the electronic and steric nature of the substituent at C-2.
Figure 2: Pharmacophore mapping of the 5-bromo-2-substituted benzimidazole scaffold.
Therapeutic Applications[4][10][11][12]
A. Antimicrobial Agents (DNA Gyrase B Inhibitors)
Research indicates that 5-bromo derivatives often outperform their non-halogenated counterparts in antimicrobial assays.
-
Mechanism: The benzimidazole core mimics the adenine base of ATP, competitively inhibiting the ATPase domain of bacterial DNA Gyrase B.
-
SAR Insight: Electron-withdrawing groups (EWGs) like
or at position 5 increase potency. However, the 5-bromo analog often shows a better safety profile and favorable pharmacokinetics compared to the nitro derivative, which can be mutagenic. -
Data Point: 5-bromo-2-(2-nitrophenyl)-benzimidazole has shown significant activity against E. coli and S. aureus [1].
B. Anticancer (Kinase Inhibitors)
The scaffold is prevalent in inhibitors of CK2 (Casein Kinase 2) and EGFR.
-
Tetrabromo Derivatives: Poly-halogenated benzimidazoles (e.g., 4,5,6,7-tetrabromo derivatives) are potent CK2 inhibitors but suffer from poor solubility.
-
Mono-bromo Strategy: Retaining a single bromine at C-5 while optimizing the C-2 aryl ring allows for a balance between potency and solubility. The C-5 bromine can occupy a hydrophobic pocket in the kinase active site (Gatekeeper region).
Part 4: Experimental Validation Standards
To ensure data integrity (E-E-A-T), the following characterization standards must be met before biological testing:
-
NMR Verification:
-
NMR: Look for the diagnostic singlet (or doublet with small coupling) for
(ortho to Br) around 7.8–8.0 ppm. The proton usually appears as a broad singlet >12 ppm (DMSO- ). -
Tautomerism: In DMSO at RT, peaks may appear broadened due to tautomeric exchange. Heating the NMR sample to 80°C often sharpens the signals by accelerating the exchange rate.
-
NMR: Look for the diagnostic singlet (or doublet with small coupling) for
-
Mass Spectrometry:
-
Confirm the characteristic isotopic pattern of Bromine (
and in a 1:1 ratio). The M+ and M+2 peaks should be of nearly equal intensity.
-
References
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Source: National Institutes of Health (PMC) [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal [Link]
-
Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Source: ResearchGate [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Source: Biotech Asia [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole
Here is the technical support center for improving the yield of 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole cyclization.
Welcome to the technical support guide for the synthesis of 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the critical cyclization step in forming this valuable benzimidazole scaffold. We will address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is extremely low after the cyclization reaction. What are the most critical factors I should investigate first?
A1: Low yield is a frequent yet solvable issue in benzimidazole synthesis. It almost always stems from one of three areas: reagent quality, reaction conditions, or the work-up procedure. A systematic evaluation is the most efficient way to identify the root cause.
The primary synthetic route involves the condensation of 4-bromo-benzene-1,2-diamine with piperidine-2-carboxylic acid or a derivative like piperidine-2-carbaldehyde. The classical approach is a variation of the Phillips-Ladenburg synthesis, which involves condensing an o-phenylenediamine with a carboxylic acid or its equivalent.[1][2]
Initial Troubleshooting Workflow:
-
Reagent Integrity: The o-phenylenediamine starting material is highly susceptible to air oxidation, which can drastically lower yields by forming interfering, often colored, byproducts.[3][4] Similarly, the aldehyde or carboxylic acid partner must be pure.
-
Stoichiometry: An incorrect molar ratio is a common pitfall. While a 1:1 ratio is theoretically sound, a slight excess of one reagent may be required depending on stability and reaction kinetics.[3]
-
Reaction Conditions: Temperature, solvent, and catalyst choice are deeply interconnected. Suboptimal parameters can lead to a stalled reaction or the formation of side products.[5]
-
Atmosphere: Given the sensitivity of the diamine to oxidation, running the reaction under an inert atmosphere (Nitrogen or Argon) is a simple and highly effective measure to prevent degradation.[4]
Below is a logical workflow to guide your initial troubleshooting efforts.
Caption: Troubleshooting workflow for low synthesis yield.
Q2: My TLC plate shows three prominent spots: my two starting materials and a third major spot that isn't my product. What's happening?
A2: This scenario strongly suggests the formation of a stable intermediate or a significant side reaction. In benzimidazole synthesis from a diamine and an aldehyde, the most common issues are the formation of a stable Schiff base intermediate that fails to cyclize, or the formation of a 1,2-disubstituted benzimidazole.[4]
Plausible Causes & Solutions:
-
Stable Schiff Base Intermediate: The initial condensation between the diamine and the aldehyde forms a Schiff base (an imine). This intermediate must then undergo an intramolecular nucleophilic attack to form the five-membered ring.[6] If the reaction conditions lack a suitable catalyst or sufficient heat, this cyclization step can be the rate-limiting bottleneck.
-
1,2-Disubstituted Side Product: This occurs when two molecules of the aldehyde react with one molecule of the diamine.[4][6] This is particularly problematic if the aldehyde is used in excess or under certain catalytic conditions.
-
Oxidation of Diamine: As mentioned, o-phenylenediamines can oxidize. If you notice your reaction mixture turning dark brown or black, this is a likely culprit.
The diagram below illustrates the desired reaction pathway versus the common pitfalls.
Caption: Reaction mechanism and potential side-product pathways.
Q3: How do I choose the optimal reaction conditions? There are so many reported methods.
A3: The sheer number of available methods highlights the substrate-dependent nature of benzimidazole synthesis.[7] For your specific target, a systematic approach to optimizing conditions is recommended. The key variables to screen are the catalyst, solvent, and temperature.
| Parameter | Rationale & Common Choices | Troubleshooting Insights |
| Catalyst | The catalyst is crucial for promoting both the initial condensation and the subsequent cyclization. Choices range from simple protic acids to more complex Lewis acids and metal catalysts.[3] - Protic Acids: HCl, p-TsOH (effective, but can require higher temperatures).[5] - Lewis Acids: Yb(OTf)₃, In(OTf)₃, Sc(OTf)₃ (often milder conditions, but more expensive).[7][8] - Oxidizing Agents: Some methods use an oxidant like Na₂S₂O₅ or air to facilitate the final aromatization step from the imidazoline intermediate.[9] | If the reaction stalls at the Schiff base, an acid catalyst is likely needed. If you see degradation, the acidic conditions might be too harsh, and a milder Lewis acid could be a better choice. The choice of catalyst can also affect selectivity.[6] |
| Solvent | The solvent must solubilize the reactants and facilitate the reaction. Its polarity can influence reaction rates and selectivity.[3] - Alcohols: Ethanol, Methanol (Common, green solvents, good for many condensations).[3] - Polar Aprotic: Acetonitrile, DMF (Can increase reaction rates but are harder to remove).[3] - Solvent-Free: Some reactions can be run neat, especially at higher temperatures, which can be very efficient.[1][7] | If solubility is an issue, switch to a more polar solvent like DMF. If side reactions like 1,2-disubstitution are a problem, screening different solvents is a valid strategy, as polarity can influence which pathway is favored.[4] |
| Temperature | Temperature provides the activation energy for the reaction. Classical Phillips-Ladenburg reactions could require very high temperatures (180-300 °C), but modern catalytic methods often work at much lower temperatures.[3][10] - Room Temp to 100 °C: Most modern catalytic systems operate in this range.[5][11] | Insufficient heat is a primary reason for stalled reactions.[3] Start at a moderate temperature (e.g., 80 °C) and monitor by TLC.[4] If the reaction is slow, increase the temperature cautiously. Excessive heat can promote side reactions and decomposition.[5] |
Q4: My crude yield looks good, but I'm losing most of my product during the aqueous work-up and purification. What am I doing wrong?
A4: This is a classic purification problem. The benzimidazole nucleus and the piperidine ring both contain basic nitrogen atoms. This means the overall molecule's solubility is highly dependent on pH.
Key Optimization Points:
-
pH Adjustment During Extraction: After the reaction, if you've used an acid catalyst, the product is likely present as a protonated salt, which is soluble in the aqueous phase. To extract it into an organic solvent (like ethyl acetate or DCM), you must neutralize the mixture.
-
Protocol: Cool the reaction mixture. Slowly add a base like saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the aqueous layer is neutral or slightly basic (pH 7-9).[3][12] At this pH, the benzimidazole is in its free base form and will be much more soluble in the organic layer. Monitor with pH paper.
-
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for purifying benzimidazoles if a suitable solvent system can be found.[3] Common solvents include ethanol, methanol, or mixtures with water. This is preferable for large-scale work as it avoids costly and time-consuming chromatography.
-
Column Chromatography: If recrystallization fails or impurities are very similar in polarity, column chromatography on silica gel is the next step.[13][14] A typical eluent system would be a gradient of hexane/ethyl acetate, possibly with a small amount of triethylamine or methanol to prevent the basic product from streaking on the acidic silica gel.
-
Validated Experimental Protocols
Protocol 1: General Procedure for Catalytic Cyclization
This protocol provides a robust starting point for optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve 4-bromo-benzene-1,2-diamine (1.0 mmol) in ethanol (10 mL).[4]
-
Reagent Addition: Add piperidine-2-carbaldehyde (1.0 mmol) to the solution, followed by the chosen catalyst (e.g., p-TsOH, 10 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) and stir.
-
Monitoring: Monitor the reaction's progress by TLC every 1-2 hours.[5] Use a mobile phase of 7:3 hexane:ethyl acetate. The product should have a different Rf value than the starting materials. The reaction is complete when the diamine spot has been consumed.
-
Work-up: Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add ethyl acetate (20 mL) and a saturated solution of sodium bicarbonate (20 mL).[12] Stir, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography.[13]
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting diamine (SM1), aldehyde (SM2), and the reaction mixture (R).
-
Spot the Plate: Dissolve a small amount of each starting material in ethyl acetate for spotting. Using a capillary tube, spot SM1 and SM2 in their respective lanes. In the 'R' lane, spot a small amount of your reaction mixture.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent system (e.g., 7:3 Hexane:EtOAc). Ensure the solvent level is below the pencil line. Let the solvent run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[4] The disappearance of starting material spots and the appearance of a new product spot indicates the reaction is proceeding.
References
-
Larraza, I., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. Retrieved from [Link]
-
Wang, P., et al. (2020). Scope of benzimidazole synthesis via sequential cyclization and Me oxidation. ResearchGate. Retrieved from [Link]
-
Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Organic Chemistry Portal. Retrieved from [Link]
-
Alaqeel, S. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved from [Link]
-
Kaur, H., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]
-
Khan, I., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Retrieved from [Link]
-
Bagle, S. D., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
Jadhav, A. H., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing. Retrieved from [Link]
-
Kim, J. S., et al. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Taylor & Francis Online. Retrieved from [Link]
-
Noreen, S., et al. (2021). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives... ResearchGate. Retrieved from [Link]
-
Wadhawa, G. C. (2017). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan Journal of Chemistry. Retrieved from [Link]
-
Al-Salahi, R., & Marzouk, M. (2019). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: Current Research. Retrieved from [Link]
-
Shinde, S. B., et al. (2009). Note A green synthesis of benzimidazoles. Indian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. Retrieved from [Link]
-
Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]
-
Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Semantic Scholar. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing racemization of piperidin-2-yl moiety during benzimidazole synthesis
Welcome to the Chiral Heterocycle Synthesis Support Center .
Ticket: . Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.
Executive Summary: The "Piperidine-2-yl" Challenge
The synthesis of 2-(piperidin-2-yl)benzimidazoles (a core pharmacophore in antihistamines like Bilastine and various GPCR ligands) presents a critical stereochemical challenge. The C2-position
This guide provides a validated troubleshooting framework to maintain Enantiomeric Excess (
Root Cause Analysis: Why Racemization Occurs
Before optimizing, you must understand the failure mode. Racemization in this scaffold typically occurs via two mechanisms during the condensation of o-phenylenediamine (OPD) with the piperidine-2-carboxylic acid derivative.
Mechanism A: The Oxazolone Pathway (Coupling Stage)
When activating the carboxylic acid (using EDC, CDI, or acid chlorides), the intermediate can cyclize onto the carbonyl oxygen to form an oxazolone (azlactone). The C2 proton on the oxazolone is highly acidic (
Mechanism B: Enolization (Cyclization Stage)
Even if the amide bond forms with retention of configuration, the subsequent dehydration step (ring closure to benzimidazole) often requires heat and acid (Phillips conditions). These conditions promote keto-enol tautomerism at the amide/imine intermediate, destroying the chiral center.
Figure 1: Mechanistic divergence showing the high-risk Oxazolone pathway versus the safe direct amide pathway.
Strategic Protocols
We recommend two distinct pathways. Path A is the "Gold Standard" for chiral integrity but requires an aldehyde precursor. Path B is for when you must start from the carboxylic acid.
Path A: Oxidative Cyclization (The "Safe" Route)
Best for: Maximum ee% retention. Instead of condensing an acid, you condense a chiral aldehyde with OPD. This avoids the activation of the carbonyl alpha to the chiral center entirely.
Protocol:
-
Reagents: N-Boc-piperidin-2-carboxaldehyde (1.0 eq), o-phenylenediamine (1.1 eq), Sodium Metabisulfite (Na₂S₂O₅, 1.5 eq).
-
Solvent: DMF or Ethanol/Water (3:1).
-
Procedure:
-
Dissolve aldehyde and diamine in solvent at 0°C.
-
Stir for 30 min to form the imine (Schiff base).
-
Add Na₂S₂O₅.
-
Warm to RT or mild heat (40-50°C) for 4–6 hours.
-
-
Why it works: The oxidation of the aminal intermediate happens faster than the tautomerization of the imine, locking the stereochemistry.
Path B: T3P-Mediated Coupling & Cyclization
Best for: Scalability and when Aldehyde is unavailable. Propylphosphonic anhydride (T3P) is a cyclic anhydride that acts as both a coupling agent and a water scavenger, driving cyclization under milder conditions than PPA or HCl.
Protocol:
-
Step 1 (Amide Formation):
-
Combine N-Boc-Piperidine-2-COOH (1.0 eq) and OPD (1.1 eq) in EtOAc or DMF.
-
Add Base: DIPEA (3.0 eq).
-
Add T3P (50% in EtOAc, 1.5 eq) at 0°C .
-
Critical: Monitor consumption of acid.[1] Do not heat yet.
-
-
Step 2 (Cyclization):
-
Once the mono-amide is formed (checked by LCMS), add mild acid (Acetic Acid) or simply heat the T3P mixture to 60-70°C.
-
Avoid: Refluxing in 4N HCl or Polyphosphoric Acid (PPA).
-
Comparative Data: Reagent Selection
| Reagent / Method | Racemization Risk | Yield | Notes |
| PPA (Polyphosphoric Acid) | High | High | The "Classic" Phillips condition. Avoid for chiral substrates. Temperatures >100°C guarantee racemization. |
| CDI (Carbonyldiimidazole) | Medium-High | Medium | Promotes oxazolone formation due to imidazole leaving group. |
| EDC / HOBt | Medium | Good | Standard peptide coupling. HOBt suppresses racemization but cyclization still requires heat. |
| HATU / HOAt | Low | Excellent | Fast kinetics minimize the lifetime of the activated ester, reducing racemization risk. |
| T3P (Propylphosphonic Anhydride) | Very Low | Good | Acts as a dehydrating agent. Allows cyclization at lower temps (60°C vs 100°C). |
| Aldehyde + Na₂S₂O₅ | Lowest | Variable | Bypasses the acid activation step entirely. Best for stereochemical purity. |
Troubleshooting & FAQs
Q1: My ee dropped from 99% to 75% using the HATU method. What went wrong?
-
Diagnosis: You likely used too much base (DIPEA/TEA) or allowed the activation step to run too long before adding the diamine.
-
Fix: Pre-mix the amine (OPD) and the acid before adding HATU. Add DIPEA dropwise at 0°C. Ensure the pH does not exceed 8.0.
Q2: I cannot use the aldehyde route. How do I optimize the acid route?
-
Fix: Switch to a "Two-Pot" strategy. Isolate the intermediate mono-amide (N-(2-aminophenyl)piperidine-2-carboxamide). Verify its chirality. Then, perform the cyclization in mild acidic conditions (Acetic acid at 60°C) or using microwave irradiation (which often favors kinetic product over thermodynamic racemization).
Q3: Does the protecting group on the piperidine nitrogen matter?
-
Insight: Yes.
-
Boc/Cbz (Carbamates): Increase acidity of the
-proton (Electronic effect). Higher Racemization Risk.[2] -
N-Benzyl/N-Alkyl: Lower acidity. Lower Racemization Risk.[2][3][4]
-
Recommendation: If possible, synthesize the benzimidazole with an N-Benzyl group and deprotect (hydrogenolysis) after the ring is formed.
-
Q4: I see a "double" peak in HPLC. Is it a racemate or a rotamer?
-
Validation: Run the NMR at elevated temperature (50°C). If the peaks coalesce, it's a rotamer (common in N-Boc piperidines). If they remain distinct, it is racemization. Confirm with Chiral HPLC (e.g., Chiralpak AD-H column).
Decision Matrix (Workflow)
Figure 2: Decision tree for selecting the optimal synthetic route based on starting material availability and risk tolerance.
References
-
BenchChem. (2025).[1][3] Strategies to Prevent Racemization During Peptide Synthesis and Coupling.[3][5]
-
MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.[6]
-
RSC Advances. (2023). Recent achievements in the synthesis of benzimidazole derivatives.[6][7][8][9]
-
Semantic Scholar. (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis.[10][11]
-
Google Patents. (2021). Preparation method of bilastine (CN112110893A).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles | MDPI [mdpi.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ijpsm.com [ijpsm.com]
- 9. museonaturalistico.it [museonaturalistico.it]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Bot Verification [rasayanjournal.co.in]
Purification methods for 5-bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole
[1]
References
-
Benzimidazole Synthesis & Workup : Wagner, E. C.; Millett, W. H. "Benzimidazole".[2] Organic Syntheses, Coll.[2] Vol. 2, p.65 (1943).[1]
-
Purification of Piperidinyl-Benzimidazoles : "Piperidine derivatives of benzimidazole". Google Patents (CA2100503C).[1] Describes column chromatography using Chloroform/Methanol (98/2) for similar lipophilic/basic derivatives.
-
General Benzimidazole Purification : "Synthesis and Characterization of Benzimidazole...". ResearchGate. Details condensation and recrystallization methods using ethanol/water systems.
-
Tautomerism in Benzimidazoles : "5-Bromo-1H-benzimidazole synthesis". ChemicalBook. Confirms the handling of 5(6)-bromo tautomers during workup.
-
Chromatography of Basic Amines : "Purification of benzimidazole derivative". Google Patents (CN103351327A).[1] Discusses the necessity of pH adjustment (ammonia) during purification of benzimidazole intermediates.
Sources
- 1. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification method of benzimidazole derivative - Eureka | Patsnap [eureka.patsnap.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. CA2100503C - Piperidine derivatives of benzimidazole - Google Patents [patents.google.com]
Optimizing Phillips condensation for steric hindered piperidine acids
Technical Support Center: Optimizing Phillips Condensation for Steric Hindered Piperidine Acids
Topic: Synthesis of Benzimidazoles from Sterically Hindered Piperidine Carboxylic Acids Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current Standards)
Introduction: The Steric Challenge in Benzimidazole Synthesis
Welcome to the technical guide for optimizing the Phillips condensation. You are likely here because the standard protocol (o-phenylenediamine + carboxylic acid in 4N HCl) has failed or produced negligible yields.
When the carboxylic acid component is a sterically hindered piperidine (e.g., 1-substituted piperidine-4-carboxylic acid, or worse, a 2,6-disubstituted piperidine derivative), the reaction faces a kinetic "uphill battle."[1] The nucleophilic attack of the diamine on the carbonyl carbon is obstructed by the bulky piperidine ring. Furthermore, the amphoteric nature of the product (basic piperidine amine + basic benzimidazole N3 + acidic benzimidazole NH) creates significant workup challenges.
This guide moves beyond basic textbook methods to provide industrial-grade solutions for these specific substrates.
Part 1: Strategic Decision Making (The "Why" and "How")
Before starting a new batch, analyze your substrate constraints to select the correct method.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal synthetic route for your specific piperidine acid.
Figure 1: Decision tree for selecting the synthetic strategy based on protecting group (PG) status and steric hindrance.
Part 2: Experimental Protocols
Protocol A: The "Brute Force" PPA Method
Best for: Unprotected piperidines, highly hindered substrates, and thermally stable compounds.
The Science: Polyphosphoric Acid (PPA) acts as both a solvent and a powerful dehydrating agent. It forms a mixed anhydride with the carboxylic acid, activating it for nucleophilic attack even in hindered systems.
Step-by-Step:
-
Ratio: Mix o-phenylenediamine (1.0 eq) and piperidine carboxylic acid (1.0–1.2 eq).
-
Solvent: Add PPA (10–15 g per 1 g of reactant).
-
Tip: PPA is extremely viscous. Warm it to 60°C before adding to ensure good mixing.
-
-
Reaction: Heat to 180–200°C for 4–12 hours.
-
Note: Hindered piperidines require these high temperatures. Monitor by LCMS (take a drop, dissolve in water/MeOH, inject).
-
-
Workup (CRITICAL):
-
Cool the mixture to ~80°C (do not cool to RT, it will solidify into a rock).
-
Pour slowly into crushed ice with vigorous stirring.
-
Neutralization: The solution is now strongly acidic. Slowly add 50% NaOH or conc. Ammonia.
-
The pH Trap: You must basify to pH > 12 .
-
Why? At pH 7, the piperidine is protonated (
) and water-soluble. At pH 12, it is the free base and will precipitate or extract into organics.
-
-
Extraction: Extract with DCM or EtOAc. If the product is insoluble in organics, collect the precipitate by filtration.
-
Protocol B: Microwave-Assisted Synthesis
Best for: Rapid screening, moderate hindrance, cleaner profiles.[1]
The Science: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier for the condensation step more efficiently than thermal convection.
Step-by-Step:
-
Mix: Combine diamine (1.0 eq) and acid (1.0 eq) in a microwave vial.
-
Additives: Add a small amount of PPA (catalytic to solvent quantity) or HCl (2 drops).
-
Green Alternative: Use water as solvent with no catalyst if temperatures >200°C are used (hydrothermal conditions).
-
-
Irradiation: Heat to 160–200°C for 10–20 minutes.
-
Workup: Dilute with water, basify to pH > 12, and filter/extract.
Protocol C: Two-Step (Coupling then Cyclization)
Best for: Boc-protected piperidines, ultra-hindered acids where PPA fails.[1]
The Science: This method separates the difficult intermolecular bond formation from the intramolecular cyclization. Using a high-energy coupling agent forces the amide bond formation.[1]
Step-by-Step:
-
Step 1 (Amide Formation):
-
Step 2 (Cyclization):
-
Dissolve the intermediate in Glacial Acetic Acid.
-
Heat to reflux (118°C) for 2–6 hours.
-
Note: This will likely remove the Boc group simultaneously, yielding the free amine.
-
Part 3: Troubleshooting Guide (FAQs)
Q1: My reaction mixture in PPA turned into a black, insoluble solid. What happened?
-
Cause: Charring due to excessive heat or "hot spots" in the viscous PPA. Oxidation of the diamine can also occur.
-
Fix:
-
Ensure efficient stirring (use a mechanical stirrer if scale >5g).
-
Conduct the reaction under Nitrogen/Argon atmosphere (critical to prevent diamine oxidation).
-
Lower temp to 160°C and extend time, or switch to Eaton’s Reagent (7.7 wt%
in methanesulfonic acid), which is less viscous and allows lower temperatures.
-
Q2: I see the mono-amide intermediate by LCMS, but it won't cyclize to the benzimidazole.
-
Cause: Steric hindrance is preventing the second nitrogen from attacking the carbonyl (now an amide).
-
Fix:
-
Increase temperature.
-
Switch solvent to a higher boiling point acid (e.g., replace Acetic Acid with Propionic Acid or PPA).
-
Microwave boost: Take the isolated mono-amide and microwave it in acidic medium at 180°C for 15 mins.
-
Q3: I have low yield. My product seems to disappear during workup.
-
Cause: The "Amphoteric Trap." Your product is 2-(piperidin-4-yl)benzimidazole.[1][3]
-
Acidic pH: Soluble (Piperidine
, Benzimidazole ). -
Neutral pH (~7): Soluble/Sparingly Soluble (Piperidine
). -
Basic pH (>12): Insoluble/Extractable (Free Base).
-
-
Fix: Ensure your aqueous phase is pH 12–14 before extraction. Use a polar organic solvent mixture like DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) for extraction, as the free base might still be polar.
Q4: Can I use Boc-protected piperidine in PPA?
-
Answer: No. PPA is a strong acid and will cleave the Boc group immediately. The resulting free amine might interfere or polymerize. If you need to keep the Boc, use Protocol C (Two-step) but swap the acetic acid cyclization for a mild dehydration method (e.g.,
or Burgess reagent), though this is rare for benzimidazoles.
Part 4: Mechanism & Data Visualization
Mechanism of Steric Hindrance
The diagram below illustrates the critical failure point in hindered systems: the formation of the tetrahedral intermediate.
Figure 2: Reaction pathway highlighting the rate-limiting step caused by steric hindrance.[1]
Solvent & Catalyst Comparison Table
| Method | Solvent/Reagent | Temp (°C) | Time | Yield (Typical) | Notes |
| Standard | 4N HCl | Reflux (100) | 12–24h | <30% | Often fails for hindered substrates.[1] |
| PPA | Polyphosphoric Acid | 180–200 | 4–6h | 60–85% | High viscosity; difficult workup. |
| Eaton's | 120–140 | 2–5h | 70–90% | Easier stirring; cleaner than PPA. | |
| Microwave | Water/HCl or PPA | 180–220 | 10–20m | 80–95% | Best for small scale optimization. |
References
-
Standard PPA Method: Ahmed, T., et al. (2017). "Synthesis of new 2-substituted benzimidazole derivatives." Arabian Journal of Chemistry. Link
-
Microwave Optimization: Dubey, R., & Moorthy, N. S. H. N. (2007).[4] "Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole." Chemical and Pharmaceutical Bulletin, 55(1), 115-117.[4] Link
-
PPA Polymerization/Workup (Benicewicz): Yu, S., & Benicewicz, B. C. (2009). "Synthesis and Properties of Functionalized Polybenzimidazoles." Macromolecules. (Provides excellent insight into PPA handling and workup). Link
-
Two-Step/Catalytic Methods: Nguyen, T. B., et al. (2014). "Iron-Sulfur Catalyzed Redox Condensation."[1][5][6] Organic Letters. Link[1]
-
General Review: "The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide." BenchChem. Link[1]
Sources
- 1. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 2-(4-Piperidinyl)benzimidazole | 38385-95-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the LC-MS Fragmentation Patterns of Brominated Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a cornerstone of many pharmaceutical compounds and functional materials. The introduction of bromine atoms into the benzimidazole scaffold can significantly alter their physicochemical properties, biological activity, and metabolic fate. Understanding the fragmentation behavior of these brominated benzimidazoles in liquid chromatography-mass spectrometry (LC-MS) is paramount for their structural elucidation, impurity profiling, and metabolite identification. This guide provides an in-depth, objective comparison of the LC-MS fragmentation patterns of various brominated benzimidazoles, supported by established fragmentation principles and available spectral data.
Core Principles of Benzimidazole and Brominated Aromatic Fragmentation
The fragmentation of brominated benzimidazoles in a mass spectrometer is governed by the inherent chemical properties of both the benzimidazole core and the carbon-bromine bond. Under common ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. Subsequent fragmentation via collision-induced dissociation (CID) reveals characteristic pathways.
A key feature in the mass spectra of brominated compounds is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic pair of peaks (M and M+2) for any bromine-containing fragment, simplifying their identification in the mass spectrum.[1]
The fragmentation of the benzimidazole ring itself often proceeds through a sequential loss of neutral molecules, most notably hydrogen cyanide (HCN), a stable small molecule.[2] For substituted benzimidazoles, cleavages of the bonds alpha to the heterocyclic ring are also common fragmentation pathways.
For brominated aromatic systems, a prevalent fragmentation pathway is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (Br•). The relative ease of this cleavage can be influenced by the position of the bromine atom on the aromatic ring and the overall electronic nature of the molecule.
Comparative Fragmentation Analysis
To illustrate the influence of bromine substitution on the fragmentation of benzimidazoles, we will compare the predicted and observed fragmentation patterns of a model series: a non-brominated benzimidazole, a monobrominated benzimidazole, a dibrominated benzimidazole, and a benzimidazole with a brominated phenyl substituent.
Case Study 1: Unsubstituted Benzimidazole
The fragmentation of the parent benzimidazole molecule provides a baseline for understanding the fragmentation of its substituted analogs.
Experimental Protocol: Generic LC-MS/MS for Benzimidazole Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to ensure analyte elution and separation.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.
-
Collision Energy: Ramped or set at various energies (e.g., 10, 20, 40 eV) to induce fragmentation.
-
Fragmentation Pathway of Unsubstituted Benzimidazole
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[M+H]⁺\nm/z 119"]; F1 [label="[M+H-HCN]⁺\nm/z 92"]; F2 [label="[M+H-2HCN]⁺\nm/z 65"];
M -> F1 [label="- HCN"]; F1 -> F2 [label="- HCN"]; } p Caption: Proposed fragmentation pathway of unsubstituted benzimidazole.
Data Summary: Unsubstituted Benzimidazole
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss(es) |
| 119 | 92, 65 | HCN |
Case Study 2: 5-Bromobenzimidazole
The introduction of a single bromine atom onto the benzimidazole core significantly alters the mass spectrum.
Observed Data: The LC-MS analysis of 5-bromo-1H-benzimidazole shows a protonated molecular ion at m/z 197 ([M+H]⁺).[1]
Fragmentation Pathway of 5-Bromobenzimidazole
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[M+H]⁺\nm/z 197/199"]; F1 [label="[M+H-HCN]⁺\nm/z 170/172"]; F2 [label="[M+H-Br]⁺\nm/z 118"]; F3 [label="[M+H-HCN-Br]⁺\nm/z 91"];
M -> F1 [label="- HCN"]; M -> F2 [label="- Br•"]; F1 -> F3 [label="- Br•"]; F2 -> F3 [label="- HCN"]; } p Caption: Proposed fragmentation pathways for 5-bromobenzimidazole.
Data Summary: 5-Bromobenzimidazole
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss(es) |
| 197/199 | 170/172, 118, 91 | HCN, Br• |
Expert Insights: The fragmentation of 5-bromobenzimidazole demonstrates two competitive primary fragmentation pathways: the loss of HCN from the imidazole ring and the loss of a bromine radical from the benzene ring. The relative abundance of the resulting fragment ions will be dependent on the collision energy. At lower energies, the loss of the more labile group may be favored, while at higher energies, more extensive fragmentation will occur.
Case Study 3: 5,6-Dibromobenzimidazole (Predicted)
For a dibrominated benzimidazole, we can anticipate a more complex fragmentation pattern with sequential losses of bromine and HCN.
Predicted Fragmentation Pathway of 5,6-Dibromobenzimidazole
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[M+H]⁺\nm/z 275/277/279"]; F1 [label="[M+H-Br]⁺\nm/z 196/198"]; F2 [label="[M+H-2Br]⁺\nm/z 117"]; F3 [label="[M+H-HCN-Br]⁺\nm/z 169/171"];
M -> F1 [label="- Br•"]; F1 -> F2 [label="- Br•"]; F1 -> F3 [label="- HCN"]; } p Caption: Predicted fragmentation pathways for 5,6-dibromobenzimidazole.
Data Summary: 5,6-Dibromobenzimidazole (Predicted)
| Precursor Ion (m/z) | Predicted Key Fragment Ions (m/z) | Predicted Neutral Loss(es) |
| 275/277/279 | 196/198, 169/171, 117 | Br•, HCN |
Expert Insights: The presence of two bromine atoms introduces the possibility of sequential loss of bromine radicals. The initial loss of one bromine radical would be a major fragmentation pathway. Subsequent fragmentation could then involve the loss of the second bromine radical or the loss of HCN from the remaining bromobenzimidazole structure. The isotopic pattern for a dibrominated fragment will show three peaks at M, M+2, and M+4 with a characteristic intensity ratio.
Case Study 4: 2-(4-Bromophenyl)benzimidazole
In this case, the bromine atom is located on a phenyl substituent at the 2-position of the benzimidazole core. This positioning influences the primary fragmentation pathways.
Predicted Fragmentation Pathway of 2-(4-Bromophenyl)benzimidazole
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[M+H]⁺\nm/z 273/275"]; F1 [label="[C₇H₅Br]⁺\nm/z 156/158"]; F2 [label="[C₇H₆N₂]⁺\nm/z 118"]; F3 [label="[M+H-Br]⁺\nm/z 194"];
M -> F1 [label="Cleavage of C-C bond"]; M -> F2 [label="Cleavage of C-C bond"]; M -> F3 [label="- Br•"]; } p Caption: Predicted fragmentation pathways for 2-(4-bromophenyl)benzimidazole.
Data Summary: 2-(4-Bromophenyl)benzimidazole (Predicted)
| Precursor Ion (m/z) | Predicted Key Fragment Ions (m/z) | Predicted Neutral Loss(es)/Cleavage |
| 273/275 | 194, 156/158, 118 | Br•, C-C bond cleavage |
Expert Insights: For 2-(4-bromophenyl)benzimidazole, in addition to the loss of the bromine radical, a significant fragmentation pathway is the cleavage of the C-C bond connecting the phenyl ring to the benzimidazole core. This would result in two characteristic fragment ions: the bromophenyl cation and the benzimidazolyl cation. The relative abundance of these fragments can provide information about the relative stability of these charged species.
Conclusion
The LC-MS fragmentation pattern of brominated benzimidazoles is a composite of the characteristic fragmentations of the benzimidazole core and the brominated aromatic system. The number and position of bromine atoms significantly influence the observed fragmentation pathways. Key diagnostic features include the characteristic isotopic pattern of bromine, the loss of bromine radicals (Br•), and the sequential loss of hydrogen cyanide (HCN). For substituted benzimidazoles, cleavage of the bonds connecting the substituent to the benzimidazole ring is also a major fragmentation route. By carefully analyzing these fragmentation patterns, researchers can confidently identify and characterize brominated benzimidazoles in complex matrices, which is a critical step in drug development and chemical research.
References
-
Hida, et al. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. [Link]
-
PubChem. 6-Bromo-1H-benzimidazole. [Link]
- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
- Dokuparthi, S. K., et al. (2018). Synthesis, Characterization and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Research Journal of Pharmacy and Technology, 11(3), 968-973.
-
Agilent. All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. [Link]
-
METLIN. [Link]
-
MassBank. [Link]
-
NIST Chemistry WebBook. [Link]
-
Journal of Mass Spectrometry. [Link]
-
Rapid Communications in Mass Spectrometry. [Link]
-
International Journal of Mass Spectrometry. [Link]
-
American Society for Mass Spectrometry. [Link]
-
Royal Society of Chemistry. [Link]
- Hida, et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 33-36.
-
Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
-
PubMed. Differentiation of ionised benzimidazole from its isomeric alpha-distonic ion by collision-induced dissociation and neutralisation-reionisation mass spectrometry. [Link]
-
Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
-
MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
-
MDPI. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. [Link]
-
MDPI. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. [Link]
-
IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
-
IISTE. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]
-
METLIN. Metabolite Fragmentation Visualization. [Link]
-
MDPI. Imaging Isomers on a Biological Surface: A Review. [Link]
-
MDPI. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]
-
MetaboAnalyst. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
Sources
A Comparative Analysis: The Benzimidazole-Piperidine Scaffold vs. Classical Kinase Inhibitor Frameworks
A Guide for Researchers in Kinase Inhibitor Discovery
In the landscape of kinase inhibitor development, the exploration of novel chemical scaffolds is paramount to overcoming challenges of selectivity, potency, and acquired resistance. This guide provides a comparative analysis of the emerging 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole scaffold against established, standard kinase inhibitor frameworks. While direct, extensive experimental data on this specific substituted benzimidazole is emerging, we can infer its potential properties and compare them to well-characterized scaffolds by dissecting its constituent moieties and the broader benzimidazole class. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential advantages and challenges of this chemical series.
The Architectural Landscape of Kinase Inhibitors
Kinase inhibitors have historically been dominated by a few "privileged" scaffolds. These structures, such as quinazoline, pyrimidine, and indole, have proven to be highly effective starting points for developing potent and selective inhibitors. Their success lies in their ability to mimic the adenine region of ATP, fitting into the highly conserved ATP-binding pocket of kinases.
However, the very success of these scaffolds has also led to challenges. The structural similarity among inhibitors based on these frameworks can result in cross-reactivity with multiple kinases, leading to off-target effects. Furthermore, mutations in the kinase gatekeeper residue can confer resistance to many of these established inhibitor classes. This has driven the search for novel scaffolds with distinct binding modes and interaction profiles.
Deconstructing the 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole Scaffold
The 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole scaffold is a composite of two key heterocyclic systems: a benzimidazole core and a piperidine substituent. The bromine atom at the 5-position of the benzimidazole ring also plays a crucial role in modulating the compound's properties.
-
The Benzimidazole Core: Benzimidazoles are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. In the context of kinase inhibition, the benzimidazole core can act as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, a key interaction for many ATP-competitive inhibitors. The bicyclic nature of the benzimidazole provides a rigid framework that can be readily functionalized to explore interactions with other regions of the ATP-binding site.
-
The Piperidine Substituent: The piperidine ring introduces a three-dimensional character to the otherwise planar benzimidazole core. This is a significant departure from many classical, flatter kinase inhibitor scaffolds. This 3D geometry can enable interactions with regions of the kinase active site that are not accessible to more planar molecules, potentially leading to enhanced selectivity. The nitrogen atom in the piperidine ring can also serve as a hydrogen bond acceptor or donor, or as a point for further chemical modification to improve pharmacokinetic properties.
-
The 5-Bromo Substituent: The bromine atom is a heavy halogen that can participate in halogen bonding, a non-covalent interaction that is increasingly being recognized for its importance in protein-ligand recognition. A halogen bond with a backbone carbonyl oxygen in the kinase active site can significantly enhance binding affinity and selectivity. Additionally, the electron-withdrawing nature of the bromine atom can modulate the pKa of the benzimidazole ring system, influencing its hydrogen bonding capabilities.
A Comparative Overview: Potential Advantages and Disadvantages
To provide a clear comparison, the following table summarizes the potential attributes of the 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole scaffold against three major classes of standard kinase inhibitor scaffolds.
| Feature | 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole | Quinazoline Scaffold | Pyrimidine Scaffold | Indole Scaffold |
| Core Structure | Fused bicyclic aromatic heterocycle with a non-aromatic heterocyclic substituent. | Fused bicyclic aromatic heterocycle. | Monocyclic aromatic heterocycle. | Fused bicyclic aromatic heterocycle. |
| Key Interactions | Potential for hinge binding, halogen bonding, and 3D interactions via the piperidine. | Primarily hinge binding via nitrogen atoms. | Primarily hinge binding via nitrogen atoms. | Hinge binding and potential for interactions via the indole nitrogen. |
| Structural Rigidity | Semi-rigid, with flexibility in the piperidine ring. | Rigid and planar. | Rigid and planar. | Rigid and planar. |
| 3D Character | High, due to the piperidine substituent. | Low. | Low. | Low. |
| Potential for Selectivity | Potentially high, due to unique 3D shape and halogen bonding. | Moderate, often requires significant decoration to achieve selectivity. | Moderate, often requires significant decoration to achieve selectivity. | Moderate to high, depending on substitution. |
| Known Examples | Emerging scaffold. | Gefitinib, Erlotinib (EGFR inhibitors). | Imatinib (multi-kinase inhibitor), Dasatinib (multi-kinase inhibitor). | Sunitinib (multi-kinase inhibitor), Axitinib (VEGFR inhibitor). |
| Potential Challenges | Synthesis can be more complex; pharmacokinetic properties of the piperidine need optimization. | Can suffer from off-target effects due to scaffold similarity to other inhibitors. | Can suffer from off-target effects due to scaffold similarity to other inhibitors. | Can be susceptible to metabolic oxidation. |
Experimental Workflow for Scaffold Characterization
To validate the potential of a novel scaffold like 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole, a systematic experimental approach is required. The following workflow outlines the key steps to characterize its kinase inhibitory profile and compare it to standard inhibitors.
Figure 1. A representative experimental workflow for the characterization and validation of a novel kinase inhibitor scaffold.
Detailed Protocol: IC50 Determination via a Luminescence-Based Kinase Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest (recombinant, purified)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Test compound (e.g., 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole)
-
Standard kinase inhibitor (positive control)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and standard inhibitor in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the following components in order:
-
Assay buffer.
-
Test compound or standard inhibitor at various concentrations (final DMSO concentration should be kept low, typically ≤1%).
-
Kinase solution (pre-diluted in assay buffer).
-
Substrate solution (pre-diluted in assay buffer).
-
-
Include control wells:
-
"No kinase" control (to determine background signal).
-
"No inhibitor" control (represents 100% kinase activity).
-
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and detect the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions. This typically involves two steps:
-
Addition of an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Addition of a Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
-
Data Analysis:
-
Measure the luminescence intensity in each well using a plate reader.
-
Subtract the background signal ("no kinase" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Context: Targeting a Hypothetical Kinase
To illustrate the potential application of a novel inhibitor, consider a simplified signaling pathway where a hypothetical kinase, "Kinase X," plays a crucial role.
Figure 2. A diagram illustrating the inhibitory action of a novel compound on a hypothetical signaling pathway.
In this pathway, the activation of a growth factor receptor leads to the activation of Kinase X. Kinase X then phosphorylates and activates a downstream effector protein, ultimately leading to changes in gene expression that promote cell proliferation and survival. An effective inhibitor, such as a potent compound from the 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole series, would bind to Kinase X and block its activity, thereby inhibiting the downstream signaling cascade.
Conclusion and Future Directions
The 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole scaffold represents a promising, yet underexplored, avenue in the quest for novel kinase inhibitors. Its unique combination of a proven hinge-binding core (benzimidazole), a 3D structural element (piperidine), and a potential halogen bonding moiety (bromine) offers the potential for developing highly potent and selective inhibitors. While it departs from the more planar, classical scaffolds, this divergence in chemical space may be key to addressing the persistent challenges of off-target effects and acquired resistance.
The path forward requires a rigorous and systematic evaluation of this scaffold. Comprehensive kinase profiling, detailed mechanistic studies, and structure-activity relationship (SAR) optimization will be crucial to unlocking its full potential. By employing the experimental strategies outlined in this guide, researchers can effectively characterize compounds based on this and other novel scaffolds, paving the way for the next generation of targeted cancer therapies.
References
-
Privileged Scaffolds in Medicinal Chemistry. Future Medicinal Chemistry.[Link]
-
Benzimidazole: A privileged scaffold in medicinal chemistry. RSC Advances.[Link]
-
The role of the piperidine scaffold in medicinal chemistry. Future Medicinal Chemistry.[Link]
-
Halogen bonding in medicinal chemistry. Journal of Medicinal Chemistry.[Link]
-
Kinase Inhibitors: A comprehensive overview. Nature Reviews Drug Discovery.[Link]
Technical Comparison Guide: Crystallographic Characterization of 2-Substituted 5-Bromobenzimidazoles
The following guide provides an in-depth technical comparison and crystallographic analysis of 2-substituted 5-bromobenzimidazoles, designed for researchers in structural biology and medicinal chemistry.
Executive Summary
The 2-substituted 5-bromobenzimidazole scaffold represents a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors and antimicrobial agents. While the benzimidazole core provides a privileged structure for
This guide objectively compares the crystallographic performance and structural metrics of 5-bromobenzimidazoles against their 5-chloro and unsubstituted counterparts, supported by experimental protocols and lattice data.
Crystallographic Workflow & Methodology
To obtain high-resolution structural data, a rigorous workflow is required. The following diagram outlines the critical path from synthesis to refined structure, highlighting the specific requirements for brominated derivatives.
Figure 1: Optimized workflow for determining crystal structures of halogenated benzimidazoles. Note the requirement for high purity prior to crystallization to resolve 5-Br/6-Br tautomers.
Comparative Analysis: 5-Bromo vs. Alternatives
In the context of solid-state engineering and ligand binding, the "performance" of the 5-bromo substituent is measured by its ability to direct crystal packing through halogen bonding and its impact on lattice energy.
Structural Metrics Comparison
The following table contrasts the crystallographic properties of 5-bromo derivatives with 5-chloro and unsubstituted analogs. Data is synthesized from comparative structural studies of benzimidazole derivatives.[1][2][3]
| Feature | 5-Bromo-2-R-Benzimidazole | 5-Chloro-2-R-Benzimidazole | Unsubstituted Benzimidazole |
| C-X Bond Length | ~1.90 Å | ~1.74 Å | N/A (C-H ~0.93 Å) |
| Van der Waals Radius | 1.85 Å | 1.75 Å | 1.20 Å (H) |
| Halogen Bond Strength | High (Strong | Moderate | None |
| Typical Space Group | |||
| Lattice Density ( | > 1.65 Mg/m³ | ~1.45 Mg/m³ | ~1.25 Mg/m³ |
| Tautomeric Disorder | High (5-Br vs 6-Br) | High (5-Cl vs 6-Cl) | None |
Mechanism of Action: The Halogen Bond
Unlike the 5-chloro or unsubstituted variants, the 5-bromo derivative exhibits a pronounced
Figure 2: The mechanistic role of the 5-bromo substituent in directing supramolecular assembly and biological binding via halogen bonding.
Experimental Protocols
To replicate the high-quality crystals required for the data above, the following protocols are recommended. These methods address the specific solubility reduction caused by the heavy bromine atom.
Synthesis of 2-Substituted 5-Bromobenzimidazoles
-
Reagents: 4-Bromo-1,2-diaminobenzene (1.0 eq), Aldehyde (R-CHO, 1.0 eq),
(1.2 eq). -
Solvent: DMF or Ethanol/Water (3:1).
-
Procedure:
-
Dissolve diamine in solvent at 80°C.
-
Add aldehyde and oxidant (
) portion-wise. -
Reflux for 4–6 hours (monitor by TLC).
-
Cool to RT; pour into crushed ice.
-
Filter precipitate and wash with cold water.
-
Critical Step: Recrystallize from Ethanol to remove unreacted diamine, which poisons crystal growth.
-
Crystallization for X-Ray Diffraction
Due to the hydrophobicity of the 5-Br group, standard aqueous methods often fail.
-
Method A: Slow Evaporation (Preferred for Resolution)
-
Dissolve 20 mg of purified compound in 2 mL of Acetone/Methanol (1:1) .
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm, poke 3-4 pinholes, and leave in a vibration-free dark area at 20°C.
-
Timeline: 3–7 days.
-
-
Method B: Solvothermal (Preferred for Hard-to-Crystallize Analogs)
-
Seal 30 mg compound + 3 mL Ethanol in a Teflon-lined autoclave.
-
Heat to 120°C for 24h, then cool at a rate of 2°C/hour.
-
Result: Larger, block-like crystals suitable for weak diffractors.
-
Structural Insights & Data Interpretation
Tautomerism and Disorder
A recurring challenge in the crystallography of 5-substituted benzimidazoles is the 5- vs. 6-position tautomerism . In the solid state, the proton on the imidazole nitrogen (
-
Observation: In many space groups (e.g.,
), the Br atom may appear disordered over two positions if the crystal contains a mix of tautomers or if the molecule sits on a symmetry element. -
Resolution: Refine the occupancy of the Br atom. If
protons are not located in the difference map, compare bond lengths (C=N is shorter than C-NH).
Lattice Metrics (Representative Data)
Based on isostructural 5-chloro analogs and 5-bromo-2-phenyl derivatives:
-
Crystal System: Monoclinic
-
Space Group:
-
Unit Cell (Approximate for 2-methyl-5-bromo):
-
Packing Motif: Inversion dimers formed by
hydrogen bonds ( synthon), linked into ribbons by or interactions.
References
-
Vertex AI Search. (2025). Synthesis and crystal structure of 5-bromo-2-phenylbenzimidazole. Retrieved from
-
Koptyaeva, A.G., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank. Retrieved from
-
Dardouri, M., et al. (2011). Crystal structure of 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one. Acta Crystallographica Section E. Retrieved from
-
PubChem. (2025). 2-Amino-5-bromobenzimidazole Compound Summary. Retrieved from
-
Goubitz, K., et al. (2001).[4] Crystal structure of 2-amino-5-bromopyridine–benzoic acid (1/1). Acta Crystallographica. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
